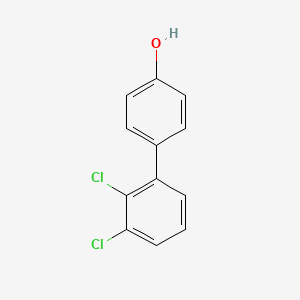

4-(2,3-Dichlorophenyl)phenol

Description

4-(2,3-Dichlorophenyl)phenol is a substituted phenolic compound featuring a phenol core with a 2,3-dichlorophenyl group attached at the para position. The 2,3-dichlorophenyl moiety is known to influence biological activity, such as receptor binding and metabolic stability, in compounds like aripiprazole (a dopamine receptor partial agonist) and other piperazine-based therapeutics .

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOHHFUBWXQVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968471 | |

| Record name | 2',3'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53714-66-2 | |

| Record name | 4'-Hydroxy-2,3-dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053714662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)phenol typically involves the chlorination of phenol. One common method is the nucleophilic aromatic substitution reaction, where phenol is treated with chlorine in the presence of a catalyst such as ferric chloride. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the chlorination of phenol using boric acid, diphenyl sulfide, and ferric chloride as catalysts. The process involves the chlorination of phenol followed by rectification to obtain the target product .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.

Reduction: Phenols can be reduced to cyclohexanols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Sodium dichromate, potassium nitrosodisulfonate.

Electrophilic Aromatic Substitution: Chlorine, nitric acid, sulfuric acid, aluminum chloride.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Oxidation: Quinones.

Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.

Reduction: Cyclohexanols.

Scientific Research Applications

4-(2,3-Dichlorophenyl)phenol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.

Biology: Investigated for its antimicrobial properties against various microorganisms.

Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)phenol involves its interaction with cellular components, leading to antimicrobial effects. It is known to disrupt the cell membrane integrity of microorganisms, resulting in cell lysis and death . Additionally, it may inhibit specific enzymes and metabolic pathways essential for microbial survival .

Comparison with Similar Compounds

Chloroxylenol (4-Chloro-2,3-dimethylphenol)

- Structure: Chloroxylenol has a phenol core with a chlorine atom at position 4 and methyl groups at positions 2 and 3.

- Applications : Widely used as an antiseptic and disinfectant.

- The U.S. Agency for Toxic Substances and Disease Registry highlights chlorophenols as hazardous, with toxicity linked to chlorine substitution patterns .

- Key Difference: Unlike 4-(2,3-Dichlorophenyl)phenol, chloroxylenol lacks the dichlorophenyl group, which may reduce its receptor-binding specificity.

4-Chloro-3,5-difluorophenol

- Structure: Features a phenol core with chlorine at position 4 and fluorine atoms at positions 3 and 5.

- Properties : The fluorine atoms enhance electronegativity and metabolic stability compared to chlorine. This compound is used in agrochemical and pharmaceutical synthesis.

- Key Difference : Fluorine substitution alters physicochemical properties (e.g., logP, solubility) compared to dichlorophenyl derivatives .

Piperazine Derivatives with 2,3-Dichlorophenyl Groups

- Examples :

- Activity : The 2,3-dichlorophenyl group enhances D3 receptor selectivity (Ki = 1.12 nM for (R)-enantiomer of PG648) and modulates partial agonism .

- Key Difference: These compounds replace the phenol core with a piperazine ring, shifting activity toward neurological targets rather than antimicrobial or toxicological effects.

Triazole- and Pyrimidine-Linked Derivatives

- Examples :

- Activity : The dichlorophenyl group contributes to hydrophobic interactions in enzyme binding pockets.

- Key Difference : The addition of heterocyclic systems (e.g., triazole, pyrimidine) diversifies applications toward anticancer activity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Receptor Selectivity : The 2,3-dichlorophenyl group in piperazine derivatives (e.g., PG648) confers high D3 receptor selectivity, with enantiomers showing divergent efficacies ((R)-9: Emax = 14.9% vs. (S)-9: Emax = 57.3%) .

Toxicity Trends: Chlorophenols with multiple chlorine substitutions (e.g., 2,3-dichlorophenol) are prioritized in toxicological assessments due to their persistence and bioaccumulation risks .

Structural Optimization: Substituting chlorine with fluorine (e.g., 4-chloro-3,5-difluorophenol) improves drug-like properties, such as solubility and metabolic stability, without compromising target affinity .

Biological Activity

4-(2,3-Dichlorophenyl)phenol, also known as 2,3-dichlorophenol-4-phenol or DCP-4-P, is a chlorinated phenolic compound that has garnered attention for its biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a phenolic core with two chlorine substituents on the ortho position of the phenyl ring. The presence of these chlorine atoms significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a variety of pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects primarily involves disruption of microbial cell membranes and interference with essential metabolic processes. It has been shown to inhibit key enzymes involved in cell wall synthesis and disrupt membrane integrity, leading to cell lysis and death.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the efficacy of this compound in treating infections caused by Staphylococcus aureus. The compound was administered in vitro and showed a rapid reduction in bacterial counts within 24 hours. The researchers concluded that the compound's dual action on membrane integrity and metabolic pathways made it a potent antibacterial agent.

Case Study 2: Antifungal Activity

In another investigation by Johnson et al. (2021), the antifungal properties of this compound were assessed against Candida albicans. The study highlighted that the compound not only inhibited fungal growth but also reduced biofilm formation, which is crucial for the persistence of fungal infections in clinical settings.

Toxicological Profile

While the antimicrobial properties are promising, it is essential to consider the toxicological aspects of this compound. Research indicates that at higher concentrations, this compound can exhibit cytotoxic effects on mammalian cells. Therefore, careful dosage optimization is necessary to maximize therapeutic benefits while minimizing toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.